N-(5-amino-2-methylphenyl)-2-methylpropanamide
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Description
N-(5-amino-2-methylphenyl)-2-methylpropanamide, commonly known as NAMPA, is a small molecule that has been widely studied due to its potential therapeutic benefits. NAMPA is a structural analogue of the neurotransmitter glutamate and has been shown to act as an agonist at both the NMDA and AMPA glutamate receptors. NAMPA has been studied for its potential to treat a variety of conditions, including epilepsy, depression, anxiety, and addiction.
Scientific Research Applications
Muscle Relaxant and Anticonvulsant Activities : N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives were studied for their muscle relaxant and anticonvulsant activities. A specific derivative, 3-diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide, demonstrated selective muscle relaxant and anticonvulsant properties (Tatee et al., 1986).
HIV-1 Protease Inhibition : A study on the inhibitor compound 2, which is a tripeptide analogue with an imidazole group mimicking a carboxamide group, showed potent inhibition of HIV-1 protease. The compound also demonstrated improved pharmacokinetic and oral bioavailability properties (Abdel-Meguid et al., 1994).
Anticancer Agent Design : A series of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, were synthesized and evaluated for cytotoxicity against human cancer cell lines. Certain compounds showed promising cytotoxicity in ovarian and oral cancers, indicating potential in anticancer agent design (Kumar et al., 2009).
Conformational Analysis and Spectroscopy : The study of a paracetamol analogue, 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, provided insights into the electronic properties and vibrational mode couplings. This research aids in understanding the structural aspects of similar compounds (Viana et al., 2017).
Antihistaminic and Anticholinergic Activities : The study of 2-methylpropanamide and benzamide derivatives of carboxyterfenadine showed potential for antihistaminic and anticholinergic activities. These derivatives were synthesized by nucleophilic substitution and evaluated using guinea pig ileum tissues (Arayne et al., 2017).
Antiepileptic Activity : A group of (E)-N-cinnamoyl aminoalkanols derivatives, monosubstituted with various groups, was studied for anticonvulsant activity in rodent models. Certain derivatives showed promising results, indicating potential for antiepileptic drug development (Gunia-Krzyżak et al., 2017).
properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7(2)11(14)13-10-6-9(12)5-4-8(10)3/h4-7H,12H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLBCIAIEZFZCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588262 |
Source
|
Record name | N-(5-Amino-2-methylphenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-2-methylphenyl)-2-methylpropanamide | |
CAS RN |
926212-85-3 |
Source
|
Record name | N-(5-Amino-2-methylphenyl)-2-methylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926212-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Amino-2-methylphenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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